2-(喹喔啉-2-基硫)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

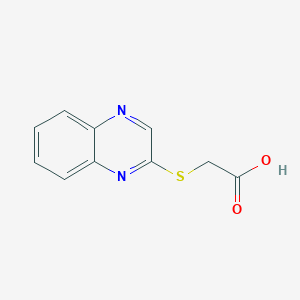

2-(Quinoxalin-2-ylthio)acetic acid is an organic compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol.

科学研究应用

非均相催化

与该化合物相关的喹喔啉-2(1H)-酮已被用于非均相催化反应 . 这些反应具有原子经济性、环境友好和可持续性,使其成为制备各种官能化喹喔啉-2(1H)-酮的理想方法 . 这在材料科学和药物化学领域具有广阔的应用前景 .

医药应用

喹喔啉-2(1H)-酮因其在医药领域的广泛应用而备受关注 . 它们已用于开发治疗各种疾病和病症的药物 .

材料科学

喹喔啉-2(1H)-酮在材料科学领域也得到了应用 . 它们已被用于开发各种材料,包括石墨相氮化碳、MOF、COF、离子交换树脂、压电材料和微球催化 .

精细化工合成

涉及喹喔啉-2(1H)-酮的非均相催化在全球化学产品生产中发挥着至关重要的作用,占全球化学产品产量的80%以上 . 这使其成为精细化工合成的重要工具 .

C-B/Si/P/R F /X/Se 键的构建

喹喔啉-2(1H)-酮非均相催化反应的未来发展包括通过非均相催化反应构建 C-B/Si/P/R F /X/Se 键 .

非均相催化剂的富集

喹喔啉-2(1H)-酮还用于富集非均相催化剂,例如金属氧化物、石墨烯基复合材料、掺杂金属纳米粒子以及分子筛基多孔材料 .

作用机制

Target of Action

Quinoxalin-2(1h)-ones, a related class of compounds, have been studied for their interaction with various targets .

Mode of Action

Quinoxalin-2(1h)-ones have been reported to undergo c3–h acylation with α-oxo-carboxylic acids under thermo conditions, a reaction that proceeds via a radical process . Similarly, they can undergo C3 alkylation using trifluoroacetic acid as a hydrogen atom transfer reagent and air as an oxidant .

Biochemical Pathways

Quinoxalin-2(1h)-ones are known to be involved in various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Result of Action

Related compounds, quinoxalin-2(1h)-ones, have been reported to undergo various chemical reactions, leading to the formation of different products .

Action Environment

It’s worth noting that certain reactions involving quinoxalin-2(1h)-ones have been reported to occur under specific conditions, such as thermo conditions and visible-light-mediated conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinoxalin-2-ylthio)acetic acid typically involves the reaction of quinoxaline derivatives with thioglycolic acid. One common method includes the use of a palladium catalyst in the presence of a base such as potassium hydroxide (KOH) in a solvent like toluene or polyethylene glycol (PEG-2000) . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for 2-(Quinoxalin-2-ylthio)acetic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions: 2-(Quinoxalin-2-ylthio)acetic acid undergoes various chemical reactions, including:

- **Ox

属性

IUPAC Name |

2-quinoxalin-2-ylsulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZEFLYRWANSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352977 |

Source

|

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69001-90-7 |

Source

|

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)